Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}
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Overview
Description
2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound featuring a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The process often starts with the formation of the thieno[2,3-b]pyridine core, followed by functionalization at specific positions to introduce the amino and carbonyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to a diverse array of derivatives.
Scientific Research Applications
2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene core, such as suprofen and articaine, which have applications in medicine as anti-inflammatory agents and anesthetics.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are essential in biological systems and have various therapeutic uses.
Uniqueness
2-{4-[3-AMINO-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZOYL}-6-(2-METHYLPROPYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its dual thieno[2,3-b]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H30N4O2S2 |
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Molecular Weight |
542.7 g/mol |
IUPAC Name |
[4-[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carbonyl]phenyl]-[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone |
InChI |
InChI=1S/C30H30N4O2S2/c1-15(2)13-19-9-11-21-23(31)27(37-29(21)33-19)25(35)17-5-7-18(8-6-17)26(36)28-24(32)22-12-10-20(14-16(3)4)34-30(22)38-28/h5-12,15-16H,13-14,31-32H2,1-4H3 |
InChI Key |
OIVNTXMJPJOKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5)CC(C)C)N)N |
Origin of Product |
United States |
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